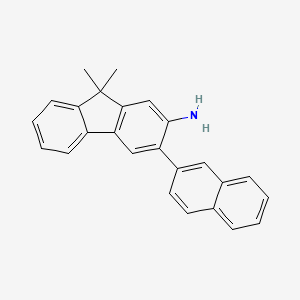
Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoylamino group, an acetylamino group, and a benzylthio group attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Benzoylamino Acetyl Chloride: Benzoyl chloride reacts with glycine to form benzoylamino acetic acid, which is then converted to benzoylamino acetyl chloride using thionyl chloride.
Formation of Benzylthio Propanoate: Benzyl mercaptan reacts with methyl acrylate to form methyl 3-(benzylthio)propanoate.
Coupling Reaction: The benzoylamino acetyl chloride is then reacted with methyl 3-(benzylthio)propanoate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoylamino group can be reduced to form primary amines.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate involves its interaction with specific molecular targets. The benzoylamino and acetylamino groups can form hydrogen bonds with biological macromolecules, while the benzylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(benzylthio)acetate
- N-Benzoyl glycine
- Methyl 3-(benzylthio)propanoate
Uniqueness
Methyl 2-(((benzoylamino)acetyl)amino)-3-(benzylthio)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoylamino and acetylamino groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
16707-80-5 |
|---|---|
Molecular Formula |
C20H22N2O4S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 2-[(2-benzamidoacetyl)amino]-3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C20H22N2O4S/c1-26-20(25)17(14-27-13-15-8-4-2-5-9-15)22-18(23)12-21-19(24)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
FNOZNSDJVDDDGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



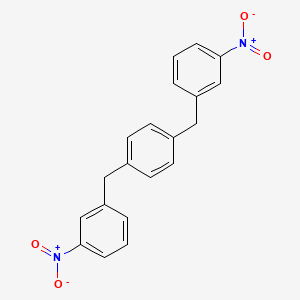
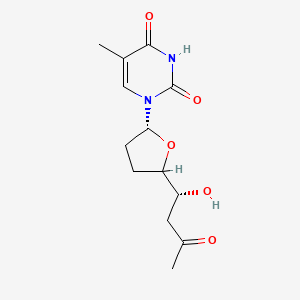
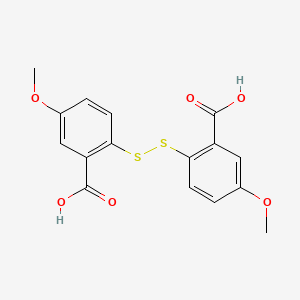
![(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12812968.png)

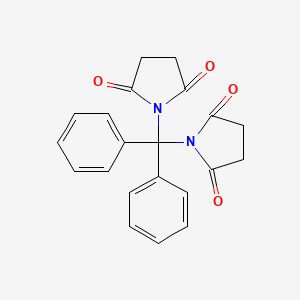
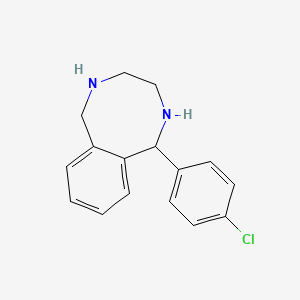



![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)
